2-Chlorobenzyl bromide
Overview
Description
2-Chlorobenzyl bromide is a halogenated organic compound that is not directly discussed in the provided papers. However, its structural analogs and related compounds, such as bromochlorobenzene and benzyl bromide, are mentioned. These compounds share similar chemical characteristics due to the presence of halogen atoms attached to a benzene ring or a benzyl group .
Synthesis Analysis
The synthesis of compounds related to 2-chlorobenzyl bromide involves tandem reactions and can be performed under transition-metal-free conditions. For instance, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles is achieved through reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . This method provides good yields and high regio-selectivity, which could potentially be adapted for the synthesis of 2-chlorobenzyl bromide.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives, such as para-bromochlorobenzene, has been investigated using techniques like X-ray crystallography. The structure of p-bromochlorobenzene was found to have a space group P21/a and consists of two molecules in the unit cell . Similarly, the molecular structure of chlorobenzene and bromobenzene has been studied using NMR spectroscopy in a liquid crystalline phase, providing insights into the molecular geometry and electronic environment .
Chemical Reactions Analysis
The reactivity of bromine and chlorine in compounds similar to 2-chlorobenzyl bromide has been extensively studied. Bromine is known to react with a variety of inorganic and organic compounds, including phenolic groups, amines, and sulfamides. These reactions are typically faster than those involving chlorine, indicating that bromine is a more reactive halogen in these contexts . Additionally, dissociative electron attachment studies on bromochlorobenzene derivatives have shown that both bromide and chloride ions can be formed, suggesting potential pathways for chemical reactions involving 2-chlorobenzyl bromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be inferred from studies on similar compounds. For example, the vibrational investigation of 2-bromo-1,4-dichlorobenzene provides insights into the electronic density, molecular geometry, and NMR characteristics of such molecules . Furthermore, the electron diffraction study of benzyl chloride and benzyl bromide in the vapor phase offers valuable information on the molecular geometries and conformations, which could be relevant to understanding the properties of 2-chlorobenzyl bromide .
Scientific Research Applications
Water Treatment and Disinfection By-products :
- Bromide ions, including those from compounds like 2-Chlorobenzyl bromide, play a significant role in the formation of disinfection by-products (DBPs) during water treatment processes. Research by Cowman and Singer (1996) in "Environmental Science & Technology" demonstrates how bromide ions influence the distribution of haloacetic acid species during chlorination and chloramination of waters containing aquatic humic substances.
- Another study by Orta, Patton, and Liu (2017) in "Chemical communications" investigates the impact of bromide on the oxidation of lead(ii) solids by chlorine in drinking water systems, highlighting its catalytic effect on the oxidation process.
Chemical Synthesis and Structural Studies :
- The synthesis and structural properties of compounds derived from 2-Chlorobenzyl bromide have been explored in studies like Chen et al. (2005) in "Journal of Chemical Crystallography". This study focused on the preparation and crystalline structure analysis of tris-2-chlorobenzylamine and tris-2-bromobenzylamine.
Environmental and Atmospheric Chemistry :
- Bromide ions, as part of compounds like 2-Chlorobenzyl bromide, have implications in environmental and atmospheric chemistry. For example, Wofsy, McElroy, and Yung (1975) in "Geophysical Research Letters" discuss the chemistry of atmospheric bromine, including its role in ozone recombination.
Organic Chemistry and Catalysis :
- In organic chemistry, halogenated compounds like 2-Chlorobenzyl bromide are used in reactions and catalysis. The study by Jin, Bheeter, and Doucet (2014) in "Beilstein Journal of Organic Chemistry" explores the use of hindered aryl bromides in palladium-catalyzed direct arylation, demonstrating the versatility of such compounds in organic synthesis.
Bromide's Role in Pharmaceutical Degradation :
- The role of bromide ions in the degradation of pharmaceuticals during UV/chlorine treatment of drinking water is investigated in a study by Cheng et al. (2018) in "Environmental science & technology". This research highlights how bromide ions can significantly influence the degradation rates of various pharmaceuticals.
Safety And Hazards
Future Directions
Benzene derivatives like 2-Chlorobenzyl bromide are of increasing concern to pharmaceutical industries due to their potential genotoxicity . Since the use of benzyl halides cannot always be avoided in drug synthesis, it is necessary to develop efficient and robust methods for monitoring benzyl halides at safe levels . This suggests that future research may focus on improving the synthesis and analysis methods for benzyl halides like 2-Chlorobenzyl bromide.
properties
IUPAC Name |
1-(bromomethyl)-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURSZYWBIQIANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209974 | |
Record name | alpha-Bromo-o-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | alpha-Bromo-o-chlorotoluene | |
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URL | https://haz-map.com/Agents/3582 | |
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Boiling Point |
BP: 120 °C at 10 mm Hg | |
Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
109 °C (228 °F) - closed cup | |
Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chloroform; benzene | |
Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.583 g/mL at 25 °C | |
Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Chlorobenzyl bromide | |
Color/Form |
Amber color, clear liquid | |
CAS RN |
611-17-6 | |
Record name | 2-Chlorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Bromo-o-chlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Bromo-o-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-CHLOROBENZYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEV23H8UV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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